molecular formula C21H23N3OS B4940905 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Katalognummer B4940905
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: YBQRPCMPXXZBDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as BPTD, is a chemical compound that has been studied for its potential therapeutic applications. BPTD belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities. In

Wirkmechanismus

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the inhibition of the proteasome activity, which leads to the accumulation of misfolded and damaged proteins within the cells. This accumulation triggers the activation of the unfolded protein response (UPR), which is a cellular stress response mechanism that helps to restore protein homeostasis. However, if the UPR fails to restore protein homeostasis, it leads to apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to possess anti-inflammatory properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and protecting against glutamate-induced excitotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its high potency and selectivity towards the proteasome. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit a higher potency than other proteasome inhibitors, such as bortezomib. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been shown to exhibit a lower toxicity profile than bortezomib, which makes it a promising candidate for further development. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its poor solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One of the significant areas of research is the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability. Another future direction is the investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit synergistic effects with various chemotherapeutic agents, such as doxorubicin and cisplatin. The combination of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents may lead to improved therapeutic outcomes. Additionally, the investigation of the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases, such as neurodegenerative diseases, may provide new insights into its potential therapeutic applications.
Conclusion:
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is a promising compound that has been investigated for its potential therapeutic applications in various fields of research. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity, anti-inflammatory properties, and neuroprotective effects. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide's mechanism of action involves the inhibition of the proteasome activity, which leads to the activation of the UPR and apoptosis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has several advantages, such as its high potency and selectivity towards the proteasome, but also has limitations, such as its poor solubility in water. Future research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide should focus on the development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide derivatives with improved solubility and bioavailability, investigation of the synergistic effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide with other anticancer agents, and the role of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in other diseases.

Synthesemethoden

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by column chromatography to obtain N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been investigated for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell growth and survival.

Eigenschaften

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-3-14-20-23-24-21(26-20)22-19(25)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRPCMPXXZBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.